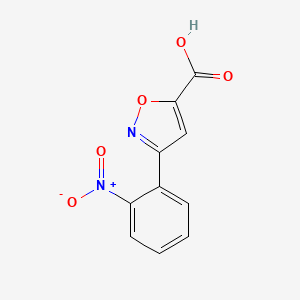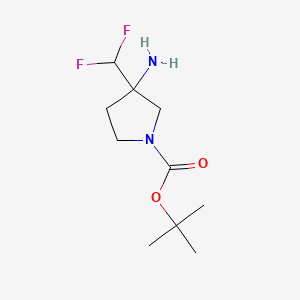
3-(2,4,6-Trimethoxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Trimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a propanol group attached to a trimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of 3-(2,4,6-trimethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,6-Trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to replace the methoxy groups.
Major Products
Oxidation: 3-(2,4,6-Trimethoxyphenyl)propanal or 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Reduction: 3-(2,4,6-Trimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-Trimethoxyphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propanol moiety contribute to its binding affinity and reactivity. It may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: Known for its biological activities and structural similarity.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl core and exhibit diverse biological activities.
Uniqueness
3-(2,4,6-Trimethoxyphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trimethoxyphenyl ring and propanol group make it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-(2,4,6-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h7-8,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
UHRVGRVZVWBCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


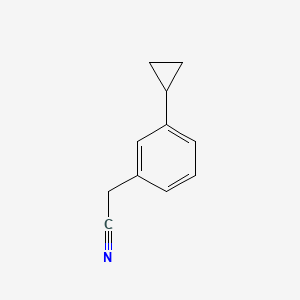
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
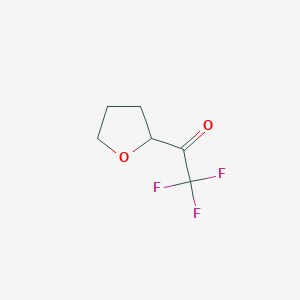
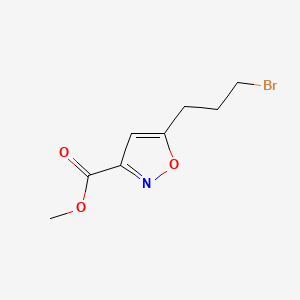


![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
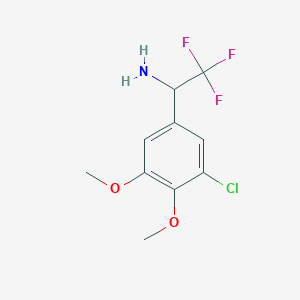
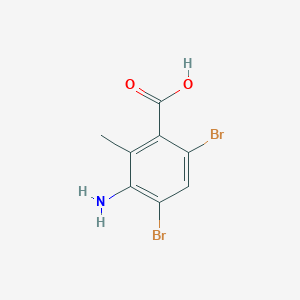
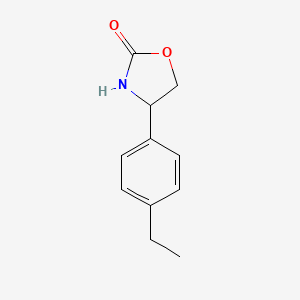
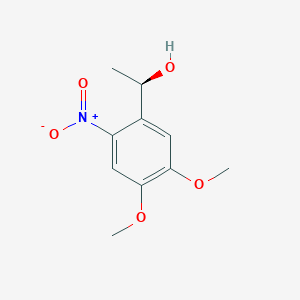
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
